![molecular formula C19H24N2O4S B297012 N-(2-isopropylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297012.png)

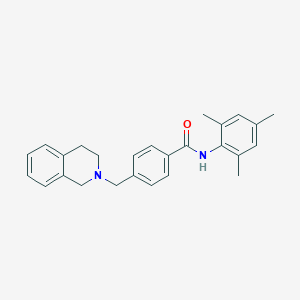

N-(2-isopropylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-isopropylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide is a chemical compound with the molecular formula C19H24N2O4S. It is also known as MIA or methylsulfonyl indanyl acetic acid. MIA is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.

科学的研究の応用

MIA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain management. In cancer research, MIA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. MIA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Inflammation is a key factor in the pathogenesis of many diseases, including arthritis, atherosclerosis, and inflammatory bowel disease (IBD). MIA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes MIA a potential therapeutic agent for the treatment of inflammatory diseases.

作用機序

The mechanism of action of MIA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. MIA is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme. This makes MIA a potentially safer alternative to other NSAIDs, which can cause gastrointestinal side effects by inhibiting both COX-1 and COX-2 enzymes.

Biochemical and Physiological Effects:

MIA has been shown to have various biochemical and physiological effects. In cancer cells, MIA has been shown to induce apoptosis by activating caspases, a family of proteins that play a key role in programmed cell death. MIA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.

In animal studies, MIA has been shown to have analgesic effects by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. MIA has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus, a region of the brain that regulates body temperature.

実験室実験の利点と制限

MIA has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it a potentially safer alternative to other NSAIDs. MIA has also been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for various diseases. However, MIA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Also, MIA has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

将来の方向性

There are several future directions for MIA research. In cancer research, MIA can be further studied for its potential as a cancer therapy. The mechanism of action of MIA can be further elucidated, and its safety and efficacy in humans can be tested in clinical trials. In inflammation research, MIA can be further studied for its potential as a therapeutic agent for various inflammatory diseases. The development of novel MIA derivatives with improved pharmacological properties can also be explored.

Conclusion:

In conclusion, N-(2-isopropylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide, also known as MIA, is a chemical compound with potential therapeutic applications in various diseases. MIA has been extensively studied for its anti-inflammatory and anticancer properties, and its mechanism of action is believed to involve the inhibition of COX-2 enzymes. MIA has several advantages for lab experiments, but its safety and efficacy in humans are not well established. Future research on MIA can help elucidate its mechanism of action and develop novel derivatives with improved pharmacological properties.

合成法

MIA can be synthesized by the reaction of 2-isopropylphenylhydrazine with 4-methoxy(methylsulfonyl)benzoyl chloride in the presence of triethylamine. The resulting product is then reacted with chloroacetyl chloride to form MIA. The chemical structure of MIA was first reported in 1971, and since then, various synthesis methods have been developed to produce this compound.

特性

分子式 |

C19H24N2O4S |

|---|---|

分子量 |

376.5 g/mol |

IUPAC名 |

2-(4-methoxy-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C19H24N2O4S/c1-14(2)17-7-5-6-8-18(17)20-19(22)13-21(26(4,23)24)15-9-11-16(25-3)12-10-15/h5-12,14H,13H2,1-4H3,(H,20,22) |

InChIキー |

LPVLPPOAQAJLKT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C |

正規SMILES |

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-fluoro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296929.png)

![2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296933.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B296934.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B296938.png)

![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296941.png)

![N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296943.png)

![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B296944.png)

![N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296945.png)

![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296947.png)

![2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-propylacetamide](/img/structure/B296952.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296953.png)

![N-(2-chlorobenzyl)-2-(4-methyl{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B296954.png)